![molecular formula C12H15ClO2 B3382477 2-(4-Chlorophenyl)-4-methylpentanoic acid CAS No. 33127-05-8](/img/structure/B3382477.png)
2-(4-Chlorophenyl)-4-methylpentanoic acid
Übersicht
Beschreibung
2-(4-Chlorophenyl)-4-methylpentanoic acid, commonly known as fenofibrate, is a synthetic drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs known as fibrates, which work by reducing the production of fatty acids in the liver and increasing the breakdown of fatty acids in the blood. Fenofibrate has been extensively studied for its therapeutic properties and has shown promising results in treating various metabolic disorders.
Wirkmechanismus
Fenofibrate works by activating the peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. Activation of PPARα leads to increased fatty acid oxidation and decreased fatty acid synthesis, resulting in reduced levels of triglycerides and LDL cholesterol in the blood.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have several biochemical and physiological effects. It reduces the production of VLDL cholesterol and triglycerides in the liver, increases the uptake and breakdown of fatty acids in the muscle, and increases the production of HDL cholesterol in the liver. Fenofibrate also reduces the levels of inflammatory markers such as C-reactive protein and interleukin-6, which are associated with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
Fenofibrate has several advantages for lab experiments. It is a well-characterized drug with known pharmacokinetics and pharmacodynamics. It has been extensively studied in animal models and human clinical trials, providing a wealth of data on its therapeutic properties. However, fenofibrate also has some limitations for lab experiments. It has a narrow therapeutic window and can cause liver toxicity at high doses. It also has variable effects on different populations, such as gender and ethnicity.
Zukünftige Richtungen
There are several future directions for research on fenofibrate. One area of interest is its potential use in treating non-alcoholic fatty liver disease (NAFLD), a common metabolic disorder characterized by the accumulation of fat in the liver. Fenofibrate has been shown to reduce liver fat and improve liver function in animal models and human clinical trials. Another area of interest is its potential use in combination therapy with other drugs, such as statins, to further reduce the risk of cardiovascular disease. Finally, fenofibrate may have potential as a treatment for other metabolic disorders, such as obesity and insulin resistance, which are major risk factors for cardiovascular disease.
Wissenschaftliche Forschungsanwendungen
Fenofibrate has been extensively studied for its therapeutic properties in treating various metabolic disorders such as dyslipidemia, type 2 diabetes, and metabolic syndrome. It has been shown to reduce the levels of LDL cholesterol, triglycerides, and ApoB, while increasing the levels of HDL cholesterol and ApoA1. Fenofibrate has also been shown to improve insulin sensitivity and reduce the risk of cardiovascular disease.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)7-11(12(14)15)9-3-5-10(13)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAITGFNANWTLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.